(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane
Description
(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane is a bicyclic amine featuring a norbornane-like scaffold with a phenyl substituent at the 6-position and a nitrogen atom at the 2-position. Its stereochemistry (1R,4R,6S) confers distinct spatial arrangements that influence its physicochemical properties and biological interactions. This compound is part of a broader class of azabicyclic structures used in drug discovery, particularly in antiviral and central nervous system (CNS) targeting molecules .
Properties
IUPAC Name |
(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-9-7-12(11)13-8-9/h1-5,9,11-13H,6-8H2/t9-,11+,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFYGZCKOSTKCQ-ADEWGFFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3=CC=CC=C3)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]1C3=CC=CC=C3)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251321-75-2 | |
| Record name | rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Asymmetric Hydroformylation and Methanolysis
The asymmetric hydroformylation of 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives serves as a foundational method for constructing the bicyclic core. In WO2011150205A2, a rhodium-catalyzed hydroformylation of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one with syngas (CO/H₂) produces the formyl-substituted intermediate (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate with >95% enantiomeric excess (ee) using a chiral bisphosphine ligand (e.g., (R)-BINAP). Subsequent methanolysis with sodium methoxide cleaves the tert-butyl carbamate, yielding the free amine. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield/Stereoselectivity |
|---|---|---|
| Catalyst Loading | 1 mol% Rh(acac)(CO)₂ | Higher loading reduces ee due to racemization |
| Pressure | 30 bar (CO:H₂ = 1:1) | Lower pressure slows reaction kinetics |
| Temperature | 80°C | Excess heat promotes side reactions |
This method achieves an overall yield of 68–72% but requires precise control to avoid epimerization at C6 during methanolysis.
The Diels-Alder reaction between cyclopentadiene and chiral imines offers a direct route to the 2-azabicyclo[2.2.1]heptane scaffold. As demonstrated in a Regensburg University thesis, N-sulfonyl imines derived from phenylglycinol react with cyclopentadiene under Lewis acid catalysis (e.g., ZnCl₂) to form the bicyclic adduct with >90% endo selectivity. Subsequent hydrogenolysis of the sulfonyl group and phenyl introduction via Heck coupling yield the target compound. Key steps include:
- Imine Formation :
- Cycloaddition :
- Functionalization :
This method’s limitation lies in the need for chiral auxiliary removal, which reduces overall efficiency (total yield: 50–55%).
Reductive Amination and Desymmetrization
A desymmetrization approach leverages meso-intermediates to establish stereocenters. In EP0828740B1, meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate undergoes enzymatic resolution using Pseudomonas fluorescens lipase to isolate the (1R,4R,6S) enantiomer. Sodium borohydride reduction of the ketone intermediate followed by acidic workup delivers the free amine.
Experimental Data :
Ring-Closing Metathesis (RCM)
Ring-closing metathesis of diene precursors provides an alternative route. A PMC study describes the synthesis of 2-azanorbornane derivatives via Grubbs II-catalyzed RCM of diallylamine intermediates. Subsequent hydrogenation and phenyl group installation via bromo-intermediate cross-coupling yield the target compound.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| RCM | Grubbs II (5 mol%), CH₂Cl₂, 40°C | 78 |
| Hydrogenation | H₂ (50 psi), Pd/C, EtOAc | 92 |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | 67 |
This method offers scalability but struggles with controlling the C6 stereochemistry, requiring chiral chromatography for final purification.
Comparative Analysis of Methods
| Method | Total Yield (%) | Stereoselectivity (%) | Scalability |
|---|---|---|---|
| Asymmetric Hydroformylation | 68–72 | >95 | Moderate |
| Diels-Alder | 50–55 | 90 | Low |
| Reductive Amination | 45–50 | 98 | High (enzymatic) |
| RCM | 55–60 | 85 | High |
The asymmetric hydroformylation route balances yield and stereoselectivity, while RCM offers better scalability for industrial applications.
Chemical Reactions Analysis
Hydrogenation and Reduction Reactions
This compound undergoes selective hydrogenation and reduction under controlled conditions to yield derivatives with retained stereochemistry.
Key Observations :
- Exo-face selectivity dominates in hydrogenation due to steric hindrance from the phenyl group .
- Borohydride reduction preserves the bicyclic framework while introducing hydroxyl functionality .
Oxidation Reactions
Controlled oxidation yields lactams or ketones, critical for further functionalization.
Mechanistic Notes :
- Bis-hydroxylation proceeds via syn-addition, forming cis-diol intermediates that cyclize to lactams .
- MnO₂ selectively oxidizes secondary alcohols to ketones without ring opening .
Substitution Reactions
The bicyclic amine participates in nucleophilic substitution, enabling diversification of the scaffold.
Stereochemical Impact :
Reductive Amination
The compound’s amine group facilitates reductive amination with aldehydes/ketones.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| With 4-Methoxybenzaldehyde | NaBH₃CN, MeOH, RT, 6 h | (1R,4R,6S)-6-Phenyl-2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane | 68% |
Applications :
- Used to introduce hydrophobic groups for pharmacological studies (e.g., receptor affinity modulation) .
Radical Rearrangement
Unique radical-induced rearrangements expand the compound’s synthetic utility.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Free-Radical Cyclization | AIBN, Bu₃SnH, toluene, 80°C, 3 h | 6-Substituted 2-azabicyclo[2.2.1]hept-5-ene derivatives | 55–70% |
Mechanistic Insight :
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic framework that includes a nitrogen atom and a phenyl group at the 6-position. This configuration is crucial as it influences the compound's interactions with biological targets, including receptors and enzymes.
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
CAS Number: 251321-75-2
Pharmacological Applications
Research indicates that (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane has been studied for its potential applications in various therapeutic areas:
- Analgesic Properties: The compound exhibits potential as an analgesic agent, possibly through interactions with neurotransmitter systems related to pain perception.
- Anti-inflammatory Effects: Its structural similarity to known anti-inflammatory drugs suggests it may modulate inflammatory pathways effectively.
- Antiplasmodial Activity: Preliminary studies have shown moderate to good activity against Plasmodium species, indicating potential for developing antimalarial drugs .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1S,4S,6S)-6-Methyl-2-azabicyclo[2.2.1]heptane | Methyl group at 6-position | Exhibits different receptor activity |
| (1R,3R,4R)-7-Azabicyclo[2.2.1]heptane | Nitrogen at different position | Potentially different pharmacological profile |
| 3-Oxo-azabicyclo[2.2.1]heptane | Ketone functional group | Variations in reactivity due to carbonyl presence |
Case Studies and Research Findings
Numerous studies have documented the pharmacological potential of this compound:
- Pain Management Studies: Research has focused on evaluating the compound's efficacy in animal models of pain, demonstrating promising results in reducing pain responses.
- Inflammation Models: In vitro assays have shown that this compound can inhibit pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases.
- Antimalarial Research: Studies involving ligand docking have indicated strong binding interactions with plasmepsin II, an enzyme critical for the survival of malaria parasites .
Mechanism of Action
The mechanism by which (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group plays a crucial role in these interactions, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
Stereochemical Variants
The stereochemistry of azabicyclo[2.2.1]heptane derivatives significantly impacts their activity and properties:
- (1R,4S,6R)-N-Benzyl-2-azabicyclo[2.2.1]heptan-6-amine (): The benzylamine substituent and 4S stereochemistry alter lipophilicity and receptor binding compared to the phenyl-substituted target compound.
Key Insight : Stereochemical differences modulate solubility, metabolic stability, and target affinity. For example, hydroxylated derivatives () are more hydrophilic, while phenyl groups (target compound) enhance aromatic interactions .
Substituent Effects
Variations in substituents on the bicyclic core lead to divergent properties:
| Compound | Substituent(s) | Key Property/Action | Evidence ID |
|---|---|---|---|
| Target Compound | 6-Phenyl | Enhanced lipophilicity, π-π interactions | [1, 2] |
| 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl | 6-Fluorine | Increased metabolic stability | [6, 10] |
| 6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl | 6,6-Difluorine | Electron-withdrawing effects | [6, 14] |
| Benzyl ester derivatives | 6-Hydroxy, benzyl carboxylate | Polar, hydrogen-bonding capacity | [4] |
Fluorine substitution () improves bioavailability and resistance to oxidative metabolism, whereas phenyl groups (target compound) favor hydrophobic binding pockets in proteins .
Ring System Modifications
Expanding or altering the bicyclic framework impacts conformational flexibility and activity:
- 2-Azabicyclo[3.2.1]octane (): A larger ring system increases conformational freedom. Compound [33] (IC50 = 6.25 µM) with a tropane-like [3.2.1]octane unit showed ~12-fold higher activity than [32] (IC50 = 77.57 µM), which retains the [2.2.1]heptane core .
- 7-Azabicyclo[2.2.1]heptane (): The additional nitrogen at position 7 creates a proline-like structure, enabling chiral resolution and applications in peptide mimetics .
Structural Insight : The [2.2.1]heptane core (target compound) offers rigidity and defined stereochemistry, while larger rings (e.g., [3.2.1]octane) provide flexibility for diverse binding modes .
Biological Activity
(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabicyclic amines and has been studied for its interactions with various biological targets, particularly in the context of receptor modulation and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is CHN, with a molecular weight of 173.25 g/mol. The compound's structure features a bicyclic framework that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 173.25 g/mol |
| Chemical Structure | Chemical Structure |
Receptor Interaction
Research indicates that this compound exhibits significant affinity for various receptors, particularly G protein-coupled receptors (GPCRs). A study highlighted its role as a P2Y receptor antagonist with an IC value of approximately 7.96 nM, suggesting potent inhibitory effects on this receptor type .
Antinociceptive Effects
In vivo studies have demonstrated that derivatives of this compound possess antinociceptive properties. For instance, one derivative was tested in a mouse model and showed significant reduction in pain responses, indicating potential applications in pain management therapies .
Antiasthmatic Activity
Another important biological activity associated with this compound is its antiasthmatic effect. In a controlled study involving asthmatic models, the compound significantly reduced lung inflammation and improved respiratory function, showcasing its therapeutic potential in treating asthma-related conditions .
Study 1: P2Y Receptor Antagonism
A comprehensive study focused on the structure-activity relationship (SAR) of various azabicyclic compounds found that modifications to the phenyl group significantly influenced receptor binding affinities. The study concluded that this compound maintained high affinity for the P2Y receptor while demonstrating minimal side effects in vivo .
Study 2: Pain Management
In a pain model using mice subjected to inflammatory stimuli, administration of this compound resulted in a statistically significant decrease in pain scores compared to control groups receiving saline or untreated controls. This suggests that the compound could be developed into an effective analgesic agent .
Discussion
The biological activities of this compound underscore its potential as a versatile therapeutic agent. Its efficacy as a P2Y receptor antagonist opens avenues for further research into its role in modulating inflammatory pathways and pain signaling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves cyclization reactions with chiral induction via asymmetric catalysis or resolution. For example, zinc-mediated reactions under inert atmospheres (e.g., argon) are used to stabilize intermediates, as seen in analogous bicyclic azabicyclo systems . Reaction temperature and solvent polarity are critical for minimizing racemization. Post-synthetic purification via chiral HPLC is often required to isolate enantiomerically pure forms, as demonstrated in constrained proline derivatives .
Q. How can NMR spectroscopy distinguish between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer : Key differences in -NMR spectra arise from ring strain and hydrogen bonding. For 2-azabicyclo[2.2.1]heptane, the bridgehead protons exhibit characteristic splitting patterns (e.g., ) due to restricted rotation, whereas expanded bicyclo[3.2.1]octane systems show downfield shifts for protons near the nitrogen atom. 2D NMR (COSY, NOESY) is essential for resolving overlapping signals and confirming ring size .
Q. What analytical techniques are critical for verifying the stereochemical purity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment, as misassignments in early studies were corrected using crystallographic data . Polarimetry and chiral HPLC with UV/ECD detection are complementary for assessing enantiomeric excess (>98% purity is achievable with optimized columns) .
Advanced Research Questions
Q. How do stereochemical errors in azabicyclo synthesis arise, and what strategies mitigate them?
- Methodological Answer : Misassignments often occur due to misinterpretation of NOE correlations or overreliance on computational models. For example, a 2015 study incorrectly assigned the endo stereoisomer of a related azabicycloheptane, which was later corrected via X-ray analysis . Mitigation strategies include:
- Cross-validating DFT-calculated structures with experimental NMR/IR data.
- Using isotopic labeling to track reaction pathways and intermediate rearrangements .
Q. What mechanistic insights explain the formation of azabicyclo[3.2.1]octane derivatives during attempted synthesis of [2.2.1] systems?
- Methodological Answer : Ring expansion via aziridinium intermediates is a common side reaction. DFT calculations support a mechanism where nucleophilic attack at the aziridinium carbon leads to bicyclo[3.2.1]octane formation. This is favored in polar aprotic solvents (e.g., DMF) and can be suppressed by using bulky ligands or low temperatures .
Q. How does the 6-phenyl substituent influence the compound’s conformational rigidity and pharmacological activity?
- Methodological Answer : The phenyl group enhances rigidity by restricting puckering motions of the bicyclic core, as shown in molecular dynamics simulations. This rigidity improves binding affinity to targets like opioid receptors, where steric complementarity is critical. Structure-activity relationship (SAR) studies indicate that para-substituted phenyl groups increase metabolic stability compared to ortho derivatives .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies between computed and experimental spectroscopic data for this compound?
- Methodological Answer :
- Step 1 : Re-examine solvent effects in computational models (e.g., using COSMO-RS for NMR chemical shift predictions).
- Step 2 : Validate NOE-derived distances with X-ray crystallography. For example, a misassigned exo isomer was corrected by comparing experimental vs. computed - HMBC correlations .
- Step 3 : Use high-field NMR (≥600 MHz) to resolve subtle splitting patterns obscured at lower resolutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
